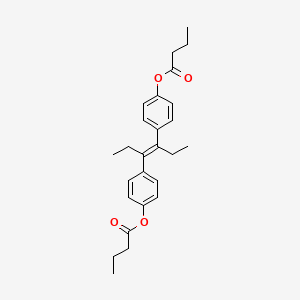
Diethylstilbestrol dibutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethylstilbestrol dibutyrate is a synthetic nonsteroidal estrogen compound. It is an ester derivative of diethylstilbestrol, which was historically used in the treatment of menopausal and postmenopausal disorders, as well as a growth promoter in animals . This compound is characterized by its chemical formula C26H32O4 and has a molecular weight of 408.53 g/mol .
Chemical Reactions Analysis
Diethylstilbestrol dibutyrate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone and epoxide intermediates.
Reduction: Reduction reactions can convert this compound back to its parent compound, diethylstilbestrol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Diethylstilbestrol dibutyrate has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of synthetic estrogens and their interactions with various reagents.
Medicine: Historically, diethylstilbestrol derivatives were used in hormone therapy and cancer treatment.
Mechanism of Action
Diethylstilbestrol dibutyrate exerts its effects by binding to estrogen receptors in target cells, including those in the female reproductive tract, mammary gland, hypothalamus, and pituitary . This binding activates the estrogen receptor, leading to changes in gene expression and subsequent biological effects. The compound’s mechanism of action involves the modulation of various molecular pathways, including those related to cell proliferation and differentiation.
Comparison with Similar Compounds
Diethylstilbestrol dibutyrate is similar to other synthetic estrogens, such as:
Diethylstilbestrol: The parent compound, known for its potent estrogenic effects.
Diethylstilbestrol dipropionate: An ester derivative with a longer duration of action due to slower absorption.
Estradiol: A natural estrogen with similar biological properties but different pharmacokinetics.
This compound is unique in its specific ester functional group, which can influence its pharmacokinetic properties and biological activity.
Properties
Molecular Formula |
C26H32O4 |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
[4-[(E)-4-(4-butanoyloxyphenyl)hex-3-en-3-yl]phenyl] butanoate |
InChI |
InChI=1S/C26H32O4/c1-5-9-25(27)29-21-15-11-19(12-16-21)23(7-3)24(8-4)20-13-17-22(18-14-20)30-26(28)10-6-2/h11-18H,5-10H2,1-4H3/b24-23+ |
InChI Key |
IANCUNCADYBCIL-WCWDXBQESA-N |
Isomeric SMILES |
CCCC(=O)OC1=CC=C(C=C1)/C(=C(\CC)/C2=CC=C(C=C2)OC(=O)CCC)/CC |
Canonical SMILES |
CCCC(=O)OC1=CC=C(C=C1)C(=C(CC)C2=CC=C(C=C2)OC(=O)CCC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















